molecular formula C10H7NO2 B087199 alpha-Cyanocinnamic acid CAS No. 1011-92-3

alpha-Cyanocinnamic acid

Cat. No. B087199
CAS RN: 1011-92-3
M. Wt: 173.17 g/mol
InChI Key: CDUQMGQIHYISOP-RMKNXTFCSA-N
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Description

Alpha-Cyanocinnamic acid is a cinnamic acid derivative and is a member of the phenylpropanoid family . It is commonly used as a matrix for analyzing peptides by matrix-assisted laser desorption/ionization mass spectrometry .


Synthesis Analysis

Alpha-Cyanocinnamic acid can be synthesized by systematic and targeted variation of the functional groups of the alpha-cyanocinnamic acid core unit . For example, 4-chloro-alpha-cyanocinnamic acid (Cl-CCA) was selected and synthesized, exhibiting outstanding matrix properties .


Molecular Structure Analysis

The molecular formula of alpha-Cyanocinnamic acid is C10H7NO2, with an average mass of 189.167 Da and a monoisotopic mass of 189.042587 Da . The structure of alpha-Cyanocinnamic acid includes a cyano group replacing the hydrogen alpha to the carboxy group .


Chemical Reactions Analysis

Alpha-Cyanocinnamic acid is used in matrix-assisted laser desorption ionization (MALDI) mass spectrometry. It facilitates the ionization of peptides and proteins in a MALDI time-of-flight (TOF) mass spectrometer . The ion formation involves a chemical ionization mechanism with proton transfer from a reactive protonated matrix species to the peptide analytes .


Physical And Chemical Properties Analysis

Alpha-Cyanocinnamic acid has a melting point of 181°C and a density of 1.285±0.06 g/cm3 . It is soluble in methanol and forms a solid powder to crystal form .

Scientific Research Applications

Mass Spectrometry: Enhancing MALDI-MS Performance

Alpha-Cyanocinnamic acid: is utilized in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry as a matrix substance. It helps in improving the homogeneity of sample distribution, which is crucial for the quantification of analytes. This compound is particularly beneficial in the analysis of low molecular weight compounds like amino acids, lipids, and vitamins, as well as high molecular weight molecules such as peptides and proteins .

Enzyme Activity Determination

In the realm of enzymology, alpha-Cyanocinnamic acid derivatives are used for determining enzyme activities. The compound’s ability to form a homogeneous matrix in MALDI-MS allows for accurate measurement of enzymatic reactions by monitoring the changes in substrate or product concentration .

Lipidomics

The study of lipids, known as lipidomics, benefits from the use of alpha-Cyanocinnamic acid derivatives. These derivatives serve as matrices that provide interference-free spectra for metabolomics analysis, which is essential for identifying and quantifying lipids in biological samples .

Novel Matrix Design for MALDI-MS

Researchers have been developing new MALDI matrices based on the core structure of alpha-Cyanocinnamic acid . These matrices are designed to enhance ionization efficiency and reduce interference, thereby improving the sensitivity and performance of MALDI-MS for various analytical applications .

Mechanism of Action

Target of Action

Alpha-Cyanocinnamic acid, also known as α-Cyano-4-hydroxycinnamic acid or CHCA, primarily targets the mitochondrial pyruvate carrier . This carrier is responsible for the transport of pyruvate from the cytoplasm into the mitochondria, a crucial step in cellular respiration and energy production.

Mode of Action

Alpha-Cyanocinnamic acid acts as an antagonist of the mitochondrial pyruvate carrier . By binding to this carrier, it inhibits the transport of pyruvate into the mitochondria, thereby disrupting the process of cellular respiration.

Biochemical Pathways

The primary biochemical pathway affected by alpha-Cyanocinnamic acid is the cellular respiration pathway . By inhibiting the transport of pyruvate into the mitochondria, it disrupts the citric acid cycle (also known as the Krebs cycle), which is a series of chemical reactions used by all aerobic organisms to release stored energy.

Pharmacokinetics

Given its role as a matrix in matrix-assisted laser desorption/ionization time-of-flight (maldi-tof) mass spectrometry , it can be inferred that it has properties that allow it to be readily ionized and detected, which may influence its bioavailability.

Result of Action

The inhibition of the mitochondrial pyruvate carrier by alpha-Cyanocinnamic acid leads to a disruption in cellular respiration . This can have various effects at the molecular and cellular level, depending on the specific context and the type of cells involved. For instance, it has been used to block monocarboxylate transporters, including lactate and pyruvate transport .

Action Environment

The action of alpha-Cyanocinnamic acid can be influenced by various environmental factors. For instance, its effectiveness as a matrix in MALDI-TOF mass spectrometry can be affected by the specific conditions of the assay, such as the laser intensity and the ionization conditions . .

Safety and Hazards

When handling alpha-Cyanocinnamic acid, it is recommended to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The use of alpha-Cyanocinnamic acid in matrix-assisted laser desorption ionization (MALDI) mass spectrometry is expected to have a strong impact on future analytical applications of MALDI, as current sensitivity limits are overcome and more comprehensive analyses come into reach .

properties

IUPAC Name

(E)-2-cyano-3-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H,12,13)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUQMGQIHYISOP-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Cyanocinnamic acid

CAS RN

1011-92-3
Record name alpha-Cyanocinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-cyanocinnamic acid
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Record name 2-Cyano-3-phenylacrylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is special about 4-chloro-alpha-cyanocinnamic acid (ClCCA) compared to the commonly used alpha-cyano-4-hydroxycinnamic acid (CHCA) matrix in MALDI-MS analysis?

A: ClCCA demonstrates superior performance over CHCA in several aspects. Studies have shown that ClCCA exhibits higher sensitivity and improved sequence coverage for protein digests, particularly at low sample concentrations [, , ]. This improved performance is attributed, in part, to a reduced bias towards arginine-containing peptides observed with ClCCA [].

Q2: How does ClCCA benefit the analysis of labile peptides like phosphopeptides?

A: ClCCA is considered a "cooler" matrix, meaning it induces less fragmentation during the ionization process. This property makes it particularly well-suited for analyzing labile peptides like phosphopeptides and those derivatized with 4-sulfophenyl isothiocyanate, as it allows for better detection of the intact peptide ions [].

Q3: Can ClCCA be used for MS/MS fragmentation analysis?

A: While ClCCA proves effective for Collision-Induced Dissociation (CID), its "cool" nature results in weak fragment ion signals in Post-Source Decay (PSD) analysis, limiting its utility for this fragmentation method [].

Q4: What advantages do liquid matrices formulated with ClCCA offer in MALDI-MS?

A: Liquid matrices containing ClCCA, such as ionic liquid matrices (ILMs) and liquid support matrices (LSMs), offer improved sample homogeneity and a simpler morphology compared to traditional crystalline matrices []. These features can lead to better reproducibility and potentially higher sensitivity in MALDI-MS analysis. Moreover, LSMs show a high tolerance for contaminants like ammonium bicarbonate, a commonly used buffer in sample preparation [].

Q5: Does the choice of matrix impact the detection of peptides from different enzymatic digests?

A: Yes, ClCCA has been shown to outperform CHCA in detecting peptides generated by less specific proteases like chymotrypsin and elastase. The increased sensitivity and ability to detect a wider range of peptide properties make ClCCA a valuable tool for analyzing complex peptide mixtures derived from various enzymatic digestions [, ].

Q6: Are there specific applications where alpha-cyanocinnamic acid derivatives are particularly useful?

A: Yes, research indicates that 4-hydroxy-alpha-cyanocinnamic acid (alpha-CHC) is effective in detecting hemoglobins in fecal samples for occult blood screening. This method shows promise as a more sensitive alternative to traditional chemical assays []. Another application involves using 2,4-dinitrophenylhydrazine as a reactive matrix in conjunction with alpha-CHC for identifying 4-hydroxy-2-nonenal (HNE)-modified peptides. This approach allows for the selective detection of HNE adducts within complex mixtures [].

Q7: Are there limitations to using basic matrices for analyzing non-covalent protein complexes in MALDI-MS?

A: Research suggests that the pH of the matrix solution alone does not guarantee successful analysis of non-covalent complexes. While some basic matrices like 3-hydroxypicolinic acid (HPA) have enabled detection of specific complexes, other neutral matrices at various pH levels failed to show complex formation []. This finding highlights the need for further investigation into the complex interplay between matrix properties and their ability to preserve non-covalent interactions during MALDI analysis.

Q8: Can alpha-cyanocinnamic acid derivatives be used for analyzing DNA adducts?

A: Research has explored using 4-phenyl-{alpha}-cyanocinnamic acid (PCC), 4-benzyloxy-{alpha}-cyanocinnamic acid (BCC), and other derivatives for analyzing DNA adducts at low concentrations. These studies demonstrate the potential of these matrices in improving the sensitivity of MALDI-TOF analysis for characterizing DNA adducts, which are crucial for understanding carcinogenesis mechanisms [].

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